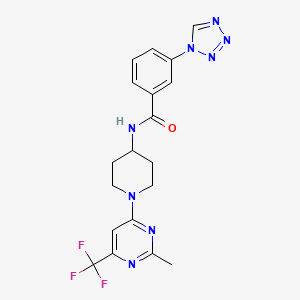

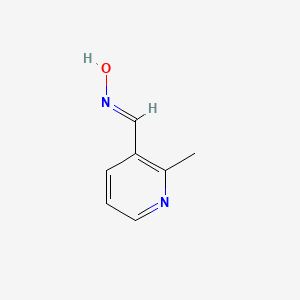

3-Pyridinecarboxaldehyde, 2-methyl-, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Pyridinecarboxaldehyde, 2-methyl-, oxime” is a chemical compound with the molecular formula C6H6N2O . It is also known by other names such as Nicotinaldehyde, oxime; Nicotinaldoxime; 3-Pyridinealdoxime; Pyridine-3-aldoxime; Pyridine, 3-formyl-, oxime .

Molecular Structure Analysis

The molecular structure of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” can be viewed using computational methods . Quantum chemical calculations have been made to determine structure parameters in the ground state .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” include a molecular weight of 122.1246 . More specific properties like density and boiling point are not available for this exact compound, but for a similar compound, 3-Pyridinecarboxaldehyde, the density is reported to be 1.141 g/mL at 20 °C .Scientific Research Applications

Gastric Ulcer Prevention

Pyridinecarboxaldehyde (and ketone) O-substituted oximes, including variants of 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, have been demonstrated to play a role in preventing gastric ulcers. This finding was based on studies where a range of these compounds were synthesized and screened for their antiulcer activity in rats (Moffett, Robert, Schumann, & Paquette, 1979).

Chemical Kinetics and Mechanisms

Research focusing on the kinetics and mechanism of oxime formation from pyridinecarboxaldehydes, including 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, provides insights into the rate-limiting steps and transition states involved in these chemical reactions. Such understanding is crucial in the field of synthetic chemistry for designing and optimizing new compounds and reactions (Malpica et al., 1994).

Organometallic Chemistry

Studies in organometallic chemistry have shown that pyridinecarboxaldehyde oximes, like 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, can interact with various organo-derivatives of Group III elements. These interactions lead to the formation of oximates with potential applications in catalysis, material science, and as precursors for synthesizing complex molecular structures (Pattison & Wade, 1968).

Reactivation of Phosphorylated Acetylcholinesterase

Research has indicated the potential use of pyridinecarboxaldehyde oximes, including 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, in the reactivation of phosphorylated acetylcholinesterase (AChE), a critical enzyme involved in nerve function. The application of such compounds could be significant in the treatment of diseases or conditions where AChE is compromised (Hagedorn & Hohler, 1976).

Safety And Hazards

The safety data sheet for a similar compound, 3-Pyridinecarboxaldehyde, indicates that it is classified as having acute oral toxicity, skin irritation, skin sensitization, and specific target organ toxicity (single exposure). It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for the study of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” and similar compounds could involve further experimental and theoretical investigations to fully understand their structural, energetic, and vibrational properties . Additionally, more research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety and hazards.

properties

IUPAC Name |

(NE)-N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-7(5-9-10)3-2-4-8-6/h2-5,10H,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFLCMCHTJSAGJ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxaldehyde, 2-methyl-, oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)